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The regulation of sleep by metabolic state in Drosophila involves a well-defined signaling

cascade originating from a single pair of Leucokinin neurons in the lateral horn (LHLK

neurons). These neurons act as nutrient sensors and modulate the activity of downstream

circuits to control sleep behavior.

Under conditions of starvation, the activity of LHLK neurons is elevated. This heightened

activity is driven by the intracellular energy sensor 5' adenosine monophosphate-activated

protein kinase (AMPK). During periods of low nutrient availability, AMPK is activated, which in

turn increases the activity of the LHLK neurons. Conversely, the presence of glucose leads to a

reduction in LHLK neuron activity.

The activated LHLK neurons release the neuropeptide Leucokinin, which then acts on its G-

protein coupled receptor, the Leucokinin receptor (Lkr). A key target of this signaling are the

insulin-producing cells (IPCs) in the fly brain, which are analogous to mammalian pancreatic

beta-cells and are central regulators of metabolism and have also been implicated in sleep

control. The Leucokinin receptor is expressed in these IPCs, and the binding of Lk to Lkr in

these cells is a critical step in the starvation-induced suppression of sleep. This signaling from

LHLK neurons to IPCs effectively links the organism's metabolic state to the regulation of

sleep.
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Leucokinin signaling pathway in sleep-metabolism interaction.
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Experimental Protocols
The elucidation of the Leucokinin pathway's role in sleep-metabolism interactions has been

made possible through a combination of cutting-edge genetic, imaging, and behavioral

techniques in Drosophila.

Genetic Manipulation
RNA Interference (RNAi): To investigate the necessity of Leucokinin and its receptor, RNAi

was employed to knockdown the expression of the Lk and Lkr genes.

Protocol:

Fly strains carrying UAS-RNAi constructs targeting Lk or Lkr were crossed with driver

lines that express the GAL4 transcription factor in specific neuronal populations (e.g.,

Lk-GAL4 for all Leucokinin neurons, or more specific drivers).

The GAL4 protein binds to the Upstream Activation Sequence (UAS) in the progeny,

driving the expression of the RNAi construct and leading to the degradation of the target

mRNA.

Control crosses are performed with a driver line alone or a UAS-RNAi line alone to

account for genetic background effects.

The efficiency of knockdown can be quantified using methods like quantitative real-time

PCR (qRT-PCR) or immunohistochemistry.

Genetic Silencing and Activation: To manipulate the activity of Leucokinin neurons, tools like

tetanus toxin (TNT) for silencing or channelrhodopsin/TRPA1 for activation can be expressed

using the GAL4-UAS system.

Protocol:

A Lk-GAL4 line is crossed with a UAS-TNT line to express the light chain of tetanus

toxin, which blocks synaptic transmission.

For activation, a Lk-GAL4 line can be crossed with a UAS-ChR2 (Channelrhodopsin-2)

or UAS-TrpA1 line.
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The effect of neuronal silencing or activation on sleep and metabolic phenotypes is then

assessed.

Laser-Mediated Microablation
To confirm the specific role of the LHLK neurons, laser-mediated ablation was used to

physically eliminate these cells.

Protocol:

A fly line expressing a fluorescent reporter (e.g., GFP) in Leucokinin neurons (Lk-GAL4 >

UAS-CD8::GFP) is used to visualize the LHLK neurons in larval or pupal stages.

A two-photon laser scanning microscope is used to deliver high-intensity laser pulses

specifically to the cell bodies of the LHLK neurons, causing their ablation.

The adult flies that develop from the ablated larvae/pupae are then subjected to behavioral

assays.

Functional Imaging
To monitor the activity of LHLK neurons in response to different metabolic cues, in vivo calcium

imaging is performed.

Protocol:

A genetically encoded calcium indicator, such as GCaMP, is expressed in Leucokinin

neurons (Lk-GAL4 > UAS-GCaMP).

The fly is immobilized, and a cranial window is prepared to allow for imaging of the brain.

A confocal or two-photon microscope is used to record the changes in GCaMP

fluorescence in the LHLK neurons.

Nutrients (e.g., glucose) or saline (for starvation conditions) are perfused over the brain,

and the corresponding changes in neuronal activity are measured.

Behavioral Assays
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The primary behavioral output measured is sleep. In Drosophila, sleep is defined as a period of

five or more minutes of inactivity.

Protocol:

Individual flies are placed in small glass tubes containing a food source (for the fed state)

or a non-nutritive agar substrate (for the starved state).

These tubes are placed in a Drosophila Activity Monitoring (DAM) system, which uses an

infrared beam to detect movement.

Locomotor activity is recorded in 1-minute bins for several days to establish baseline sleep

patterns and to measure the response to starvation.

Sleep parameters, such as total sleep duration, sleep bout length, and number of sleep

bouts, are calculated from the activity data.
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A generalized experimental workflow for studying Leucokinin's role.

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Leucokinin's role

in sleep-metabolism interactions. The data presented are illustrative of the types of results

obtained and are based on published findings.

Table 1: Effect of Leucokinin RNAi on Sleep Duration
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Genotype Condition
Mean Sleep
Duration (min/24h)

Change from
Control

Control (Lk-GAL4 > +) Fed ~900 -

Control (Lk-GAL4 > +) Starved ~600 -33%

Lk Knockdown (Lk-

GAL4 > UAS-Lk-

RNAi)

Fed ~900 No significant change

Lk Knockdown (Lk-

GAL4 > UAS-Lk-

RNAi)

Starved ~850
No significant sleep

suppression

Table 2: Activity of LHLK Neurons in Response to Metabolic Cues

Neuronal Population Condition
Relative GCaMP
Fluorescence Change

LHLK Neurons Glucose Application Decrease

LHLK Neurons Starvation Increase

Table 3: Effect of AMPK Knockdown in Lk Neurons on Sleep

Genotype Condition Sleep Phenotype

Control Fed Normal sleep

AMPK Knockdown (Lk-GAL4 >

UAS-AMPK-RNAi)
Fed

Suppressed sleep

(phenocopies starvation)

Broader Context and Future Directions
The role of Leucokinin in sleep-metabolism interactions is part of a larger network of

neuropeptidergic and hormonal signals that maintain organismal homeostasis. Leucokinin

signaling has also been implicated in a variety of other physiological processes, including water

and ion balance, feeding behavior, stress responses, and the regulation of circadian rhythms.
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The identification of the LHLK-IPC circuit provides a concrete entry point for further

investigation into how nutrient-sensing neurons communicate with key metabolic and sleep-

regulating centers in the brain. Future research in this area may focus on:

Upstream Regulators: Identifying the specific signals and receptors on LHLK neurons that

detect changes in circulating nutrients.

Downstream Targets: Characterizing the full complement of neurons and circuits that are

modulated by Leucokinin signaling.

Translational Relevance: Investigating whether analogous neuropeptidergic systems exist in

mammals and if they can be targeted for the treatment of metabolic and sleep disorders.

For drug development professionals, the Leucokinin receptor, as a G-protein coupled receptor,

represents a potentially druggable target. Modulators of Lkr activity could have therapeutic

potential in conditions characterized by disrupted sleep and metabolism.

Conclusion
The Leucokinin signaling pathway in Drosophila melanogaster serves as a paradigm for

understanding the neural circuitry that integrates sleep and metabolic state. The identification

of a single pair of neurons, the LHLK neurons, as a critical node in this process underscores

the elegance and precision of this regulatory system. The experimental tractability of this

model, combined with the detailed mechanistic insights it has provided, offers a solid

foundation for future research aimed at unraveling the complex interplay between sleep and

metabolism, with the ultimate goal of developing new therapies for a range of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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